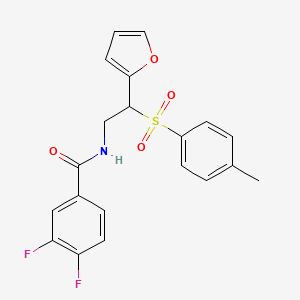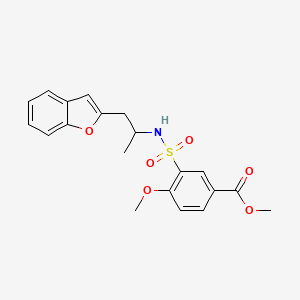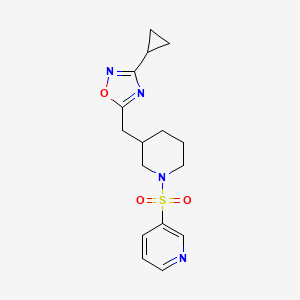
N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a fluoropyrimidine moiety, a piperidine ring, and an oxalamide group, which contribute to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Fluoropyrimidine Moiety: The synthesis begins with the preparation of the 5-fluoropyrimidine derivative through halogenation and subsequent substitution reactions.
Piperidine Ring Formation: The piperidine ring is introduced via cyclization reactions, often involving amine precursors and appropriate cyclizing agents.
Oxalamide Group Introduction: The final step involves the coupling of the fluoropyrimidine-piperidine intermediate with oxalyl chloride to form the oxalamide group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoropyrimidine moiety allows for nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated functionalities.
Substitution: Formation of substituted derivatives with nucleophilic groups replacing the fluorine atom.
Applications De Recherche Scientifique
N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, or neurotransmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide
- N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
- N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide
Uniqueness
N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide stands out due to its specific combination of the fluoropyrimidine moiety, piperidine ring, and oxalamide group, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
N'-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN5O2/c13-9-6-16-12(17-7-9)18-3-1-8(2-4-18)5-15-11(20)10(14)19/h6-8H,1-5H2,(H2,14,19)(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNABXDQGCCILJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)N)C2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-chloro-2-methylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3013999.png)
![2-((4-benzylpiperazin-1-yl)methyl)-1-isopropyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B3014000.png)

![8-(2-phenylethanesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B3014002.png)
![(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3014005.png)


![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3014009.png)


![1-[3-[(1-Methylpyrazol-4-yl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B3014015.png)
![3-{4-[4-(3-chlorophenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B3014016.png)
![(Z)-ethyl 4-((4-((3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B3014021.png)

